molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

カタログ番号 B605527
CAS番号: 1300690-48-5
分子量: 277.28
InChIキー: SCMPXDBRMCTALZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid” is a compound that has been studied for its potential use in the treatment of chronic myeloid leukemia (CML). It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . The compound is also known as AP24534 .


Synthesis Analysis

The synthesis of this compound involves a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .


Molecular Structure Analysis

The molecular formula of the compound is C17H13N3O2 . The structure of the compound includes a carbon-carbon triple bond linker, which is a key structural feature .


Chemical Reactions Analysis

The compound has shown to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC(50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 291.3 . More detailed physical and chemical properties could not be found in the available resources.

科学的研究の応用

Cancer Research

Specific Scientific Field:

Oncology and targeted cancer therapy.

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

(referred to as AP24534) is a potent pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant. BCR-ABL is a fusion protein associated with chronic myeloid leukemia (CML). The T315I mutation confers resistance to existing BCR-ABL inhibitors.

Experimental Procedures:

Results:

  • Favorable ADME (absorption, distribution, metabolism, and excretion) properties support its potential as a CML treatment, even for patients refractory to existing therapies .

Medicinal Chemistry

Specific Scientific Field:

Drug discovery and development.

Summary of Application:

AP24534 represents a novel chemotype for BCR-ABL inhibition, overcoming resistance conferred by the T315I mutation.

Experimental Procedures:

Same as described above.

Results:

  • Its potency against the T315I mutant makes it a promising candidate for CML treatment .

Synthetic Chemistry

Specific Scientific Field:

Organic synthesis.

Summary of Application:

Researchers have explored various synthetic approaches to construct the imidazo[1,2-b]pyridazin-3-yl scaffold, including functionalization at the 3-position.

Experimental Procedures:

Results:

  • The scaffold’s versatility makes it valuable for developing new chemosynthetic strategies and drug candidates .

特性

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXDBRMCTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

CAS RN

1300690-48-5
Record name AP-24600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
VM Golla, BS Kushwah, V Dhiman, L Velip… - … of Pharmaceutical and …, 2023 - Elsevier
The degradation profile of ponatinib was established during the present study by exposing it to various stress conditions. In-silico degradation pattern of ponatinib was outlined by using …
Number of citations: 1 www.sciencedirect.com
M Mathuber, M Gutmann, M La Franca… - Inorganic Chemistry …, 2021 - pubs.rsc.org
Receptor tyrosine kinase inhibitors have become a central part of modern targeted cancer therapy. However, their curative potential is distinctly limited by both rapid resistance …
Number of citations: 10 pubs.rsc.org
Y Yamamoto, T Saita, R Sogawa, K Ogata… - Analytical …, 2019 - Elsevier
The tyrosine kinase inhibitor ponatinib is extensively metabolized in the body, and consequently the development of specific immunoassays for pharmacokinetic studies and therapeutic …
Number of citations: 14 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。